molecular formula C7H15NO B15296718 ((2S,3S)-2-Methylpiperidin-3-yl)methanol

((2S,3S)-2-Methylpiperidin-3-yl)methanol

Cat. No.: B15296718
M. Wt: 129.20 g/mol
InChI Key: DAAYDZZFCLQTFA-NKWVEPMBSA-N
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Description

((2S,3S)-2-Methylpiperidin-3-yl)methanol is a chiral compound with a piperidine ring structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both a hydroxyl group and a methyl group on the piperidine ring makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3S)-2-Methylpiperidin-3-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.

Another approach involves the use of Grignard reagents. For example, the reaction of butylmagnesium bromide with appropriate precursors can yield the desired compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

((2S,3S)-2-Methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and tosyl chloride (TsCl) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

((2S,3S)-2-Methylpiperidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((2S,3S)-2-Methylpiperidin-3-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2S,3S)-2-Methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate for the synthesis of a wide range of complex molecules. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2S,3S)-2-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

DAAYDZZFCLQTFA-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1[C@H](CCCN1)CO

Canonical SMILES

CC1C(CCCN1)CO

Origin of Product

United States

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